[5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate
CAS No.: 1094759-88-2
Cat. No.: VC4213520
Molecular Formula: C22H26N2O10
Molecular Weight: 478.454
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094759-88-2 |
|---|---|
| Molecular Formula | C22H26N2O10 |
| Molecular Weight | 478.454 |
| IUPAC Name | [5-acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C22H26N2O10/c1-10-6-7-16-15(8-10)24-22(33-16)34-21-18(23-11(2)25)20(31-14(5)28)19(30-13(4)27)17(32-21)9-29-12(3)26/h6-8,17-21H,9H2,1-5H3,(H,23,25) |
| Standard InChI Key | SQBVBQXRQDPFLU-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)OC(=N2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Introduction
The compound [5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate is a complex organic molecule featuring multiple functional groups, including acetamido, acetyloxy, and benzoxazolyl moieties. This compound is structurally similar to [5-Acetamido-3,4-diacetyloxy-6-(1,3-benzoxazol-2-yloxy)oxan-2-yl]methyl acetate, with the key difference being the presence of a methyl group on the benzoxazole ring. The synthesis and properties of such compounds typically involve multi-step organic reactions and are of interest in medicinal chemistry due to their potential biological activities.
Synthesis
The synthesis of [5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate involves several multi-step organic reactions. Key steps include:
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Protection and Activation: Protecting the hydroxyl groups with acetyl groups and activating the oxan ring for further modifications.
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Coupling Reaction: Introducing the benzoxazolyl moiety via a coupling reaction, potentially using a catalyst to facilitate the reaction.
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Purification: Employing techniques like recrystallization or chromatography to achieve high purity.
| Step | Reaction Conditions | Reagents | Product |
|---|---|---|---|
| Protection | Inert atmosphere, controlled temperature | Acetic anhydride | Acetylated oxan derivative |
| Coupling | Presence of catalyst, solvent like dichloromethane | 5-Methyl-1,3-benzoxazol-2-yl moiety | Coupled intermediate |
| Purification | Solvent selection based on polarity | Various solvents | Pure final compound |
Potential Applications
This compound, like its analogues, may have applications in medicinal chemistry due to its structural complexity and functional groups. Potential uses include:
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Biological Interactions: The compound could interact with enzymes or receptors, suggesting therapeutic applications.
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Drug Development: It may serve as a synthetic intermediate in the development of new drugs.
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